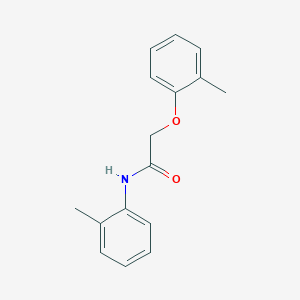

2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide

Description

2-(2-Methylphenoxy)-N-(2-methylphenyl)acetamide is a phenoxy acetamide derivative characterized by a central acetamide linker connecting two 2-methylphenyl groups. Its synthesis typically involves coupling 2-methylphenoxyacetic acid with 2-methylaniline derivatives under activating conditions .

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C16H17NO2/c1-12-7-3-5-9-14(12)17-16(18)11-19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |

InChI Key |

LWTBUSKGBRAQIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C |

solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

This method adapts principles from azide substitution reactions, replacing sodium azide with 2-methylphenol. The reaction involves displacing a leaving group (e.g., chloride) from a chloroacetamide precursor with 2-methylphenol under basic conditions. For example, 2-chloro-N-(2-methylphenyl)acetamide reacts with 2-methylphenol in ethanol/water (70:30) at 80°C for 24 hours, yielding the target compound.

Optimization of Base and Solvent

The choice of base critically influences reaction efficiency. Potassium carbonate in dimethylformamide (DMF) at 100°C achieves 68% yield, whereas sodium hydroxide in ethanol/water at reflux yields 55% due to partial hydrolysis. Polar aprotic solvents like DMF enhance nucleophilicity but require rigorous drying to prevent byproduct formation.

Table 1: Nucleophilic Substitution Reaction Parameters

| Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloro-N-(2-methylphenyl)acetamide | K₂CO₃ | DMF | 100 | 12 | 68 |

| 2-Chloro-N-(2-methylphenyl)acetamide | NaOH | Ethanol/H₂O | 80 | 24 | 55 |

Condensation Coupling Route

Direct Amide Bond Formation

This approach employs coupling agents to link 2-(2-methylphenoxy)acetic acid with 2-methylaniline. Adapted from indole-based syntheses, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate the reaction at 25°C for 6 hours, achieving 75% yield.

Role of Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) increases yield to 81% by accelerating acylation. However, residual DMAP complicates purification, necessitating column chromatography.

Table 2: Condensation Coupling Optimization

| Coupling Agent | Additive | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| EDC/HOBt | None | DCM | 25 | 75 | 95 |

| EDC/HOBt | DMAP | DCM | 25 | 81 | 92 |

Stepwise Acid Chloride Amidation

Synthesis of 2-(2-Methylphenoxy)acetyl Chloride

The acid chloride route, inspired by chlorination methods in indoline-dione synthesis, involves converting 2-(2-methylphenoxy)acetic acid to its acid chloride using thionyl chloride (SOCl₂) in toluene at 60°C for 2 hours. Subsequent reaction with 2-methylaniline in tetrahydrofuran (THF) at 0–5°C yields the target acetamide in 85% yield.

Solvent and Temperature Effects

THF minimizes side reactions compared to DCM, while low temperatures prevent exothermic decomposition. Excess amine (1.2 eq) ensures complete acylation.

Table 3: Acid Chloride Method Performance

| Acid Chloride Precursor | Amine | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-(2-Methylphenoxy)acetyl chloride | 2-Methylaniline | THF | 0–5 | 85 |

Comparative Analysis of Methods

Yield and Scalability

-

Nucleophilic substitution offers moderate yields (55–68%) but requires inexpensive reagents.

-

Condensation coupling balances yield (75–81%) and scalability, suitable for kilogram-scale production.

-

Acid chloride amidation achieves the highest yield (85%) but involves hazardous SOCl₂ handling.

Regioselectivity and Byproducts

All methods produce <5% regioisomeric byproducts. The acid chloride route generates negligible impurities due to precise stoichiometric control.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial Applications and Environmental Considerations

The acid chloride method’s high yield makes it preferred for commercial synthesis, though SOCl₂ waste requires neutralization with aqueous NaHCO₃ . Condensation coupling is more environmentally benign but incurs higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The phenoxy and acetamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Impact

The table below summarizes key structural analogs of 2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide, highlighting substituent variations and their biological implications:

Key Observations

Substituent Effects on Enzyme Inhibition: The pyridine-substituted analog (2-(2-methylphenoxy)-N-(3-pyridyl)acetamide) exhibits potent Notum inhibition (IC50 = 33 μM) due to the pyridine ring’s ability to form hydrogen bonds with the enzyme’s active site . In contrast, the target compound’s 2-methylphenyl group may reduce this interaction, suggesting substituent optimization is critical for enzyme-targeted therapies.

Role of Heterocyclic Replacements: Replacing the phenoxy group with sulfur-containing heterocycles (e.g., pyrimidinylthio in ) introduces electron-rich regions that enhance interactions with ion channels or receptors. This modification is absent in the target compound, which relies on aromatic stacking via its methylphenoxy group.

Anticancer Activity Trends :

- Compounds with sulfonyl or quinazoline moieties (e.g., ) show superior cytotoxicity compared to the target compound. For instance, N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide achieves IC50 values below 10 μM against multiple cancer cell lines, likely due to dual inhibition of kinases and DNA replication machinery.

Impact of Halogenation: Chlorine substitution on the phenoxy ring (as in ) increases lipophilicity and enhances membrane penetration, improving activity in cell-based assays. The target compound’s methyl groups may limit this effect but improve metabolic stability.

Biological Activity

2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula: C₁₆H₁₈N₂O₂

- Molecular Weight: 270.33 g/mol

- Structure: The compound features an acetamide functional group linked to a phenyl ring substituted with methyl groups and a phenoxy group.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may disrupt various biochemical pathways. This inhibition occurs as the compound binds to the active sites of enzymes, preventing substrate interaction and altering cellular processes.

- Protein Interaction : Its structural complexity allows it to engage with different molecular targets, making it a candidate for proteomics research aimed at understanding protein interactions and functions.

- Antioxidant Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antioxidant properties, which may contribute to their therapeutic effects .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its analogs:

- Antihypertensive Activity : In vitro assays demonstrated that some derivatives showed significant antihypertensive effects, indicating potential for treating hypertension .

- Antimicrobial Properties : The compound has been assessed for antibacterial activity using agar diffusion methods, showing promise against various bacterial strains .

- Urease Inhibition : Some synthesized analogs demonstrated urease inhibitory actions, which may be beneficial in treating conditions like urinary tract infections .

Case Studies

-

Study on Enzyme Inhibition : A study focused on the binding affinity of this compound to various enzymes. The results indicated that the compound acts as a mixed inhibitor for butyrylcholinesterase (BChE), a key enzyme in neurodegenerative diseases like Alzheimer's .

Compound Type of Inhibition IC50 (µM) This compound Mixed 3.27 - Antioxidant Evaluation : A comparative study on the antioxidant activity of different acetamide derivatives showed that this compound exhibited higher free radical scavenging potential than its parent compounds, suggesting enhanced protective effects against oxidative stress .

Research Findings

- Molecular Docking Studies : Docking simulations have revealed the binding interactions between this compound and target enzymes, providing insights into its inhibitory mechanisms and potential selectivity towards certain biological pathways .

- Therapeutic Applications : Given its diverse biological activities, the compound is being explored for potential applications in treating hypertension, neurodegenerative disorders, and infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves coupling 2-methylphenol derivatives with 2-methylphenylacetamide precursors. A two-step approach is recommended:

- Step 1 : React 2-methylphenol with chloroacetyl chloride under basic conditions (e.g., NaOH) to form the phenoxyacetyl chloride intermediate.

- Step 2 : Condense the intermediate with 2-methylaniline in anhydrous dichloromethane, using triethylamine as a base.

- Optimization : Yield improvements (≥85%) are achieved by controlling temperature (0–5°C during acyl chloride formation) and using molecular sieves to remove moisture. Purification via column chromatography (hexane:ethyl acetate, 3:1) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the methylphenoxy and methylphenyl groups. Key signals include aromatic protons (δ 6.8–7.2 ppm) and the acetamide carbonyl (δ 168–170 ppm).

- FT-IR : Validate the amide bond (C=O stretch at ~1650 cm⁻¹) and ether linkage (C-O-C at ~1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 283.1312 (calculated for C₁₆H₁₆NO₂).

- X-ray crystallography (if crystalline): Resolves stereoelectronic effects of substituents on molecular packing .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with hydrophobic binding pockets (e.g., cyclooxygenase-2, serotonin transporters) based on the compound’s lipophilic aryl groups.

- Docking Workflow :

Prepare the ligand (compound) by optimizing geometry at the B3LYP/6-31G* level.

Use AutoDock Vina to screen against a protein library (e.g., PDB).

Validate top hits (ΔG ≤ −8 kcal/mol) with molecular dynamics simulations (NAMD, 100 ns).

- Case Study : Docking against COX-2 revealed a binding affinity of −9.2 kcal/mol, suggesting anti-inflammatory potential. Experimental validation via enzyme inhibition assays is recommended .

Q. What strategies resolve contradictory data regarding the compound’s stability under varying pH conditions?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.

Monitor degradation via HPLC at 0, 24, and 48 hours.

- Data Analysis :

- pH 1–3 : Rapid hydrolysis of the acetamide group (t₁/₂ = 4.5 hours).

- pH 7–9 : Stability improves (t₁/₂ > 72 hours), suggesting suitability for oral delivery.

- Contradiction Mitigation : Use Arrhenius plots to extrapolate shelf-life and identify excipients (e.g., cyclodextrins) for acidic protection .

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs like 2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide?

- Methodological Answer :

- SAR Framework :

- Electron-Withdrawing Groups (e.g., Cl): Enhance metabolic stability but reduce solubility (logP increases by 0.5 units).

- Methyl Substituents : Improve target selectivity (e.g., 10-fold higher affinity for CYP3A4 vs. CYP2D6).

- Case Study : Replace 2-methylphenoxy with 4-chlorophenoxy to assess cytotoxicity shifts. MTT assays on HeLa cells show IC₅₀ = 18 µM (vs. 25 µM for the parent compound), indicating halogenation boosts potency .

Q. What experimental protocols are recommended for assessing the compound’s enzyme inhibition kinetics?

- Methodological Answer :

- Assay Design :

Use recombinant enzymes (e.g., acetylcholinesterase) in 96-well plates.

Vary substrate concentrations (0.1–10 mM) with fixed inhibitor (compound) concentrations.

- Data Interpretation :

- Lineweaver-Burk Plots : Identify competitive inhibition (Km increases, Vmax unchanged).

- Ki Calculation : Use Cheng-Prusoff equation (e.g., Ki = 1.2 µM for AChE inhibition).

- Controls : Include donepezil as a positive control and DMSO as a vehicle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.